![molecular formula C13H15BrN6O B7431629 6-(8-bromo-5-methoxy-3,4-dihydro-1H-isoquinolin-2-yl)-1,3,5-triazine-2,4-diamine](/img/structure/B7431629.png)
6-(8-bromo-5-methoxy-3,4-dihydro-1H-isoquinolin-2-yl)-1,3,5-triazine-2,4-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(8-bromo-5-methoxy-3,4-dihydro-1H-isoquinolin-2-yl)-1,3,5-triazine-2,4-diamine, also known as BRD0705, is a chemical compound that has been studied for its potential therapeutic applications in various diseases.
Mecanismo De Acción
The mechanism of action of 6-(8-bromo-5-methoxy-3,4-dihydro-1H-isoquinolin-2-yl)-1,3,5-triazine-2,4-diamine is not fully understood, but it is thought to work by inhibiting the activity of certain enzymes and proteins involved in disease processes. It has been shown to inhibit the activity of the protein kinase CK2, which is involved in cancer cell proliferation, and to inhibit the formation of amyloid beta plaques in Alzheimer's disease.
Biochemical and Physiological Effects:
6-(8-bromo-5-methoxy-3,4-dihydro-1H-isoquinolin-2-yl)-1,3,5-triazine-2,4-diamine has been shown to have anti-proliferative effects on cancer cells and to inhibit the formation of amyloid beta plaques in Alzheimer's disease. It has also been shown to have neuroprotective effects in Parkinson's disease models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 6-(8-bromo-5-methoxy-3,4-dihydro-1H-isoquinolin-2-yl)-1,3,5-triazine-2,4-diamine in lab experiments is its high yield and purity. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to design experiments to test its efficacy in certain disease models.
Direcciones Futuras
There are several future directions for research on 6-(8-bromo-5-methoxy-3,4-dihydro-1H-isoquinolin-2-yl)-1,3,5-triazine-2,4-diamine. One direction is to further investigate its mechanism of action and identify potential targets for therapeutic intervention. Another direction is to test its efficacy in animal models of various diseases and to optimize its dosage and administration. Additionally, it may be useful to explore its potential as a diagnostic tool for certain diseases.
Métodos De Síntesis
The synthesis of 6-(8-bromo-5-methoxy-3,4-dihydro-1H-isoquinolin-2-yl)-1,3,5-triazine-2,4-diamine involves the reaction of 8-bromo-5-methoxy-3,4-dihydroisoquinoline-2(1H)-one with cyanoguanidine in the presence of a catalyst. The resulting intermediate is then reacted with ammonium acetate to yield 6-(8-bromo-5-methoxy-3,4-dihydro-1H-isoquinolin-2-yl)-1,3,5-triazine-2,4-diamine in high yield and purity.
Aplicaciones Científicas De Investigación
6-(8-bromo-5-methoxy-3,4-dihydro-1H-isoquinolin-2-yl)-1,3,5-triazine-2,4-diamine has been studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. It has been shown to have anti-proliferative effects on cancer cells and to inhibit the formation of amyloid beta plaques in Alzheimer's disease.
Propiedades
IUPAC Name |
6-(8-bromo-5-methoxy-3,4-dihydro-1H-isoquinolin-2-yl)-1,3,5-triazine-2,4-diamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BrN6O/c1-21-10-3-2-9(14)8-6-20(5-4-7(8)10)13-18-11(15)17-12(16)19-13/h2-3H,4-6H2,1H3,(H4,15,16,17,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCLMLHXWYIFIGK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2CCN(CC2=C(C=C1)Br)C3=NC(=NC(=N3)N)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrN6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.